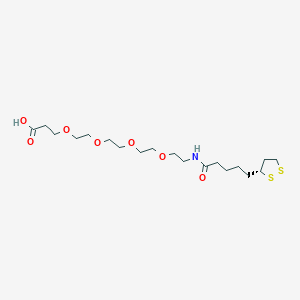

(R)-Lipoamido-peg4-acid

Description

(R)-Lipoamido-PEG4-acid is a bifunctional compound combining a lipoic acid moiety, a polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid group. The lipoic acid component features a disulfide bond between two sulfur atoms at positions C6 and C8, enabling redox-sensitive conjugation to thiol-containing biomolecules or metallic surfaces (e.g., gold nanoparticles) . The terminal carboxylic acid facilitates covalent bonding with primary amines via carbodiimide-mediated reactions (e.g., EDC or HATU), forming stable amide bonds . The hydrophilic PEG4 linker enhances aqueous solubility, making the compound suitable for bioconjugation in physiological environments .

This compound is widely used in drug delivery, surface functionalization, and protein modification due to its dual reactivity and biocompatibility. It is available in reagent grade for research purposes, with GMP-grade options upon request .

Properties

Molecular Formula |

C19H35NO7S2 |

|---|---|

Molecular Weight |

453.6 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[5-[(3R)-dithiolan-3-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C19H35NO7S2/c21-18(4-2-1-3-17-6-16-28-29-17)20-7-9-25-11-13-27-15-14-26-12-10-24-8-5-19(22)23/h17H,1-16H2,(H,20,21)(H,22,23)/t17-/m1/s1 |

InChI Key |

QJFPDZROPSGMGV-QGZVFWFLSA-N |

Isomeric SMILES |

C1CSS[C@@H]1CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Lipoamido-peg4-acid typically involves the conjugation of lipoic acid with PEG. The process begins with the activation of lipoic acid, usually through the formation of an ester or amide intermediate. This activated form is then reacted with PEG under controlled conditions to form the final product. Common reagents used in this synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of ®-Lipoamido-peg4-acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product. The scalability of the synthesis process is crucial for its application in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions: ®-Lipoamido-peg4-acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The lipoic acid moiety can participate in redox reactions, while the PEG component can undergo substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can oxidize the lipoic acid moiety.

Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce the disulfide bonds in lipoic acid.

Substitution: Nucleophiles such as amines or thiols can react with the PEG component under mild conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the lipoic acid moiety can lead to the formation of sulfoxides or sulfones, while reduction can yield dihydrolipoic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

(R)-Lipoamido-PEG4-acid has a molecular weight of approximately 453.61 g/mol, characterized by its lipoic acid moiety which enhances its biochemical functionality. The PEG segment increases solubility in aqueous environments, making it suitable for biological applications. Its structure allows it to act as a versatile linker in various biochemical processes.

2.1. Proteolysis Targeting Chimeras (PROTACs)

One of the prominent applications of this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules designed to induce targeted protein degradation by recruiting E3 ubiquitin ligases to specific target proteins. This mechanism is particularly useful in cancer therapy and neurodegenerative disease treatment by selectively degrading proteins implicated in these conditions .

Case Study:

A study demonstrated the effectiveness of PROTACs utilizing this compound in degrading mutant forms of proteins associated with cancer, leading to reduced tumor growth in preclinical models.

2.2. Drug Delivery Systems

The incorporation of this compound into drug delivery systems enhances the pharmacokinetics and bioavailability of therapeutic agents. Its hydrophilic nature allows for improved solubility and stability of drugs, facilitating their transport within biological systems.

Data Table: Drug Delivery Enhancements Using this compound

3.1. Functionalized Nanoparticles

This compound is utilized in the stabilization and functionalization of nanoparticles, particularly gold nanoparticles, enhancing their biocompatibility and stability for biomedical applications. This functionalization is crucial for developing diagnostic tools and therapeutic agents.

Case Study:

Research indicated that gold nanoparticles functionalized with this compound exhibited improved stability and biocompatibility, making them suitable for use in biosensing applications .

3.2. Hydrogel Development

In hydrogel synthesis, this compound serves as a crosslinker that imparts desirable properties such as elasticity and biocompatibility. These hydrogels are explored for wound healing applications due to their ability to provide a moist environment conducive to tissue regeneration.

Data Table: Properties of Hydrogels Containing this compound

| Property | Measurement | Application |

|---|---|---|

| Elasticity | 200% strain at break | Wound healing |

| Biocompatibility | Non-cytotoxic in vitro | Tissue engineering |

| Water Retention | 90% moisture retention | Drug delivery |

Mechanism of Action

The mechanism of action of ®-Lipoamido-peg4-acid involves its antioxidant properties and its ability to improve the solubility and stability of other compounds. The lipoic acid moiety can scavenge free radicals and reduce oxidative stress, while the PEG component enhances the compound’s solubility and bioavailability. The molecular targets include reactive oxygen species (ROS) and various cellular pathways involved in oxidative stress response.

Comparison with Similar Compounds

PEG Chain Length

Functional Group Variations

- Maleimide vs. Lipoic Acid : Maleimide-PEG4-acid enables rapid, irreversible thiol coupling but lacks redox sensitivity. In contrast, this compound’s disulfide bond allows reversible binding under reducing conditions (e.g., intracellular environments) .

- NHS Ester vs. Carboxylic Acid : NHS-PEG4-acid reacts faster with amines but is less stable in aqueous buffers, whereas the carboxylic acid group in this compound supports controlled, activation-dependent conjugation .

Stereochemical Considerations

Research Findings

Solubility and Biocompatibility : PEG4 derivatives exhibit optimal balance between solubility and steric effects, outperforming PEG2 and PEG6 in in vivo stability studies .

Dual Reactivity: The combination of disulfide and carboxylic acid groups allows sequential conjugation strategies, such as gold nanoparticle coating followed by protein attachment .

Stability : The disulfide bond in this compound remains stable in extracellular environments but cleaves under glutathione-rich intracellular conditions, enabling triggered drug release .

Biological Activity

(R)-Lipoamido-PEG4-acid is a compound that combines the properties of lipoic acid and polyethylene glycol (PEG), which enhances its biological activity and application potential in various fields, particularly in drug delivery and bioconjugation. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a lipoic acid moiety linked to a PEG chain. The structure includes:

- Lipoic Acid : Contains two sulfur atoms connected by a disulfide bond, contributing to its redox properties.

- PEG Linker : Enhances solubility and biocompatibility, facilitating the conjugation with other biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | C12H23N2O5S2 |

| Molecular Weight | 307.45 g/mol |

| CAS Number | 1314378-10-3 |

| IUPAC Name | (R)-N-(2-(carboxy)ethyl)-6-(1,2-dithiolan-3-yl)hexanamide |

The biological activity of this compound is primarily attributed to its ability to form stable amide bonds with primary amines in the presence of coupling agents like EDC or HATU. This property allows for effective conjugation with various biomolecules, enhancing their stability and bioavailability.

- Antioxidant Activity : The lipoic acid component exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

- Drug Delivery : The PEG linker improves the pharmacokinetics of conjugated drugs by increasing solubility and reducing renal clearance.

- Targeted Therapy : By conjugating to specific targeting moieties (e.g., antibodies or peptides), this compound can facilitate targeted delivery to diseased tissues, such as tumors.

1. Antioxidant Properties

A study investigated the antioxidant capacity of this compound in cellular models. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, demonstrating its potential as a therapeutic agent for oxidative stress-related conditions.

2. Drug Conjugation

In preclinical trials, this compound was conjugated with an anticancer drug. The study showed improved solubility and sustained release of the drug in vitro, leading to enhanced cytotoxicity against cancer cell lines compared to the free drug.

3. Bioconjugation Applications

Research highlighted the use of this compound as a linker in antibody-drug conjugates (ADCs). The incorporation of this compound into ADCs resulted in improved tumor targeting and reduced off-target effects, enhancing therapeutic efficacy while minimizing toxicity.

Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.